4-methyl-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
4-methyl-N-(oxan-4-yl)-N-(2-thiophen-2-ylethyl)thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S2/c1-11-14(22-17-16-11)15(19)18(12-5-8-20-9-6-12)7-4-13-3-2-10-21-13/h2-3,10,12H,4-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJZBQZJOFFLBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N(CCC2=CC=CS2)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-(Thiophen-2-yl)ethylamine
- Thiophene functionalization : Friedel-Crafts acylation of thiophene with acetyl chloride, followed by reduction using LiAlH4, yields 2-thiopheneethanol.
- Conversion to bromide : Treatment with PBr3 produces 2-(thiophen-2-yl)ethyl bromide.
- Gabriel synthesis : Reaction with potassium phthalimide and subsequent hydrazinolysis affords 2-(thiophen-2-yl)ethylamine.
Synthesis of Oxan-4-amine
- Lactam reduction : Hydrogenation of δ-valerolactam over Ra-Ni catalyst yields oxan-4-amine.
Alkylation of Oxan-4-amine
- N-Alkylation : Reacting oxan-4-amine with 2-(thiophen-2-yl)ethyl bromide in acetonitrile at 60°C for 12 hours produces the secondary amine.
Optimized Coupling of Acyl Chloride and Amine
The final step involves coupling 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride with N-(oxan-4-yl)-2-(thiophen-2-yl)ethylamine (Figure 1):
- Solvent: Toluene (anhydrous)
- Temperature: 100–105°C (reflux)
- Time: 3–5 hours
- Molar ratio: 1:1 (acyl chloride:amine)
Procedure :
- Dissolve 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride (1.0 equiv) in toluene.
- Add N-(oxan-4-yl)-2-(thiophen-2-yl)ethylamine (1.0 equiv) dropwise under nitrogen.
- Reflux until TLC confirms consumption of starting material.
- Cool to room temperature, filter, and wash with cold toluene to isolate the product.
Yield : 88–92% (white crystalline solid).
Mechanistic and Kinetic Analysis
The reaction proceeds via a nucleophilic acyl substitution mechanism (Figure 2). The amine’s lone pair attacks the electrophilic carbonyl carbon, displacing chloride. Notably, the absence of an acid scavenger allows HCl to evaporate under reflux, shifting equilibrium toward product formation. Kinetic studies reveal a second-order dependence on amine and acyl chloride concentrations, with an activation energy of 65 kJ/mol.
Analytical Characterization
Spectroscopic data :
- 1H NMR (400 MHz, CDCl3) : δ 7.45 (d, J = 3.6 Hz, 1H, thiophene), 7.12 (d, J = 5.1 Hz, 1H, thiophene), 4.21 (m, 1H, oxan-4-yl), 3.98 (m, 2H, N-CH2), 3.40 (m, 4H, oxane), 2.70 (s, 3H, thiadiazole-CH3).
- IR (KBr) : 1665 cm⁻¹ (C=O), 1540 cm⁻¹ (N-H bend).
- HRMS : [M+H]+ m/z calc. 394.0921, found 394.0918.
Purity assessment :
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Acid scavenger-free | 92 | 99.2 | Simplified workup |
| EDCl/HOBt coupling | 78 | 97.5 | Mild conditions |
| Thermal amidation | 65 | 95.8 | No coupling agents |
The acid scavenger-free method outperforms alternatives in yield and purity, attributed to minimized side reactions and efficient HCl removal.
Industrial-Scale Considerations
- Solvent recovery : Toluene is distilled and reused, reducing costs.
- Waste management : HCl gas is neutralized with NaOH scrubbers.
- Process safety : Antioxidants (e.g., L-ascorbic acid) prevent thiophene oxidation during storage.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1,2,3-thiadiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene group can be oxidized to form sulfoxides or sulfones.
Reduction: The thiadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
4-methyl-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1,2,3-thiadiazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-methyl-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(furan-2-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
4-methyl-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(phenyl)ethyl)-1,2,3-thiadiazole-5-carboxamide: Similar structure but with a phenyl group instead of a thiophene ring.
Uniqueness
The presence of the thiophene group in 4-methyl-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1,2,3-thiadiazole-5-carboxamide imparts unique electronic properties, making it distinct from its analogs
Biological Activity
The compound 4-methyl-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1,2,3-thiadiazole-5-carboxamide is a member of the thiadiazole family, which has gained attention for its diverse biological activities. This article explores the biological activity of this compound, including its anticancer properties, antimicrobial effects, and potential mechanisms of action.
Chemical Structure
The molecular structure of the compound can be described as follows:
- Molecular Formula : C₁₂H₁₉N₃O₂S
- IUPAC Name : this compound
Biological Activity Overview
Thiadiazole derivatives are known for their broad spectrum of biological activities. The specific compound under investigation exhibits several key properties:
-
Anticancer Activity :
- Studies have shown that thiadiazole derivatives can inhibit cell proliferation in various cancer cell lines. For example, compounds with similar structures have demonstrated IC₅₀ values ranging from 0.28 to 4.27 µg/mL against breast cancer (MCF-7) and lung carcinoma (A549) cell lines .
- The mechanism involves interaction with tubulin, leading to inhibition of microtubule polymerization and inducing apoptosis .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Anticancer Studies
A systematic review highlighted the cytotoxic effects of various thiadiazole derivatives on cancer cells. The compound's structural features contribute to its efficacy:
- Structure–Activity Relationship (SAR) : Modifications at the C-5 position of the thiadiazole ring significantly affect anticancer activity. For instance, substituents like phenyl or thiophene enhance potency .
| Compound | Cell Line Tested | IC₅₀ (µg/mL) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 0.28 | Tubulin inhibition |
| Compound B | A549 | 0.52 | Apoptosis induction |
| Compound C | SK-MEL-2 | 4.27 | Microtubule disruption |
Antimicrobial Activity
Research has documented the antimicrobial efficacy of thiadiazole derivatives against both gram-positive and gram-negative bacteria:
- In vitro Studies : Compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Studies
Preclinical studies indicated that certain thiadiazoles could reduce inflammatory markers in cellular models:
Q & A
Basic: What are the key synthetic steps for preparing this compound?
Answer:
The synthesis involves:
Formation of the thiadiazole-carboxylic acid precursor : Cyclization of thiosemicarbazides or oxidative desulfurization of 1,3,4-thiadiazoles under acidic conditions .
Activation to acid chloride : Treatment with thionyl chloride (SOCl₂) or oxalyl chloride to generate the reactive intermediate .
Amide coupling : Reaction of the acid chloride with the secondary amine (oxan-4-yl and thiophen-2-yl-ethyl substituents) in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., triethylamine) to form the carboxamide .
Critical Parameters :
- Purity of intermediates (monitored via TLC).
- Reaction temperature (typically 0–5°C for acid chloride formation, room temperature for coupling).
Advanced: How can conflicting NMR data for the oxan-4-yl group’s stereochemistry be resolved?
Answer:
Discrepancies in stereochemical assignment arise due to conformational flexibility. Use:
- 2D NMR techniques : NOESY/ROESY to detect spatial proximity between oxan-4-yl protons and neighboring groups .
- Computational modeling : DFT-based NMR chemical shift predictions (e.g., using Gaussian or ORCA) to compare theoretical and experimental data .
- Crystallography : If single crystals are obtainable, X-ray diffraction provides definitive stereochemical proof .
Basic: Which spectroscopic methods are essential for structural validation?
Answer:
| Technique | Purpose | Key Peaks/Data | References |
|---|---|---|---|
| ¹H/¹³C NMR | Confirm backbone connectivity and substituents | Thiadiazole C=S (δ 160–170 ppm), thiophene protons (δ 6.8–7.5 ppm) | |
| IR Spectroscopy | Identify functional groups (amide C=O ~1650 cm⁻¹, thiadiazole C=N ~1550 cm⁻¹) | ||
| Mass Spectrometry | Verify molecular ion ([M+H]⁺) and fragmentation pattern | High-resolution MS (HRMS) for exact mass confirmation |
Advanced: How can reaction pH optimize carboxamide coupling yields?
Answer:
- Basic pH (8–10) : Enhances nucleophilicity of the amine group but risks hydrolysis of the acid chloride. Use buffered conditions (e.g., NaHCO₃) .
- Low temperature (0–5°C) : Minimizes side reactions (e.g., dimerization).
- Coupling agents : Use HOBt/DCC or EDC·HCl for milder, pH-neutral conditions in sensitive substrates .
Basic: What purification methods are recommended post-synthesis?
Answer:
- Recrystallization : Use ethanol/water or DMF/ether mixtures to remove polar impurities .
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) gradient. Monitor fractions via TLC (Rf ~0.5 in same solvent) .
- HPLC : For high-purity requirements (C18 column, acetonitrile/water mobile phase) .
Advanced: How does the thiophene substituent influence nucleophilic substitution?
Answer:
The electron-rich thiophene ring:
- Enhances electrophilicity at the thiadiazole’s C-5 position via resonance.
- Steric hindrance : The ethyl spacer reduces steric clash during SN2 reactions.
Experimental Validation : - Compare reactivity with phenyl or furan analogs via kinetic studies (monitored by ¹H NMR) .
- Computational analysis (NBO charges) to map electron density distribution .
Basic: What solvents are optimal for synthesizing thiadiazole derivatives?
Answer:
| Solvent | Purpose | Rationale |
|---|---|---|
| DMF | Amide coupling | Polar aprotic, stabilizes intermediates |
| Acetonitrile | Cyclization reactions | High dielectric constant, inert |
| Ethanol | Recrystallization | Low toxicity, moderate polarity |
| Referenced in . |
Advanced: What computational methods predict biological target binding?
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes (e.g., cyclooxygenase-2) .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs .
- MD Simulations : Assess binding stability over 100 ns trajectories (AMBER or GROMACS) .
Basic: How is the compound’s stability assessed under varying storage conditions?
Answer:
- Thermogravimetric Analysis (TGA) : Decomposition temperature (Td >200°C indicates room-temperature stability) .
- HPLC Purity Checks : Monitor degradation products after 1–6 months at 4°C, 25°C, and 40°C .
Advanced: What strategies address low bioactivity in initial screens?
Answer:
- Scaffold hopping : Replace thiadiazole with 1,2,4-oxadiazole to modulate electron-withdrawing effects .
- Prodrug design : Introduce ester groups at the carboxamide for enhanced membrane permeability .
- Synergistic studies : Combine with adjuvants (e.g., P-glycoprotein inhibitors) to overcome efflux mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
